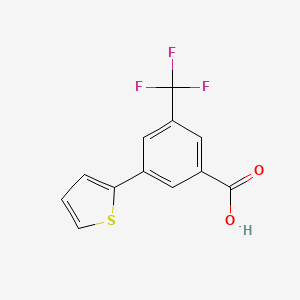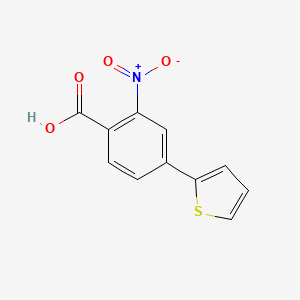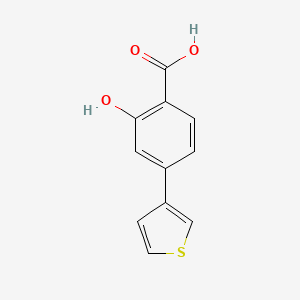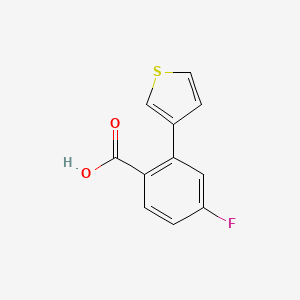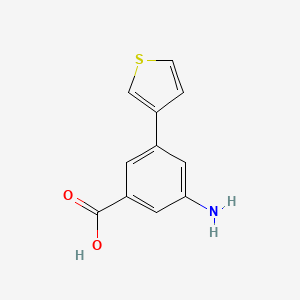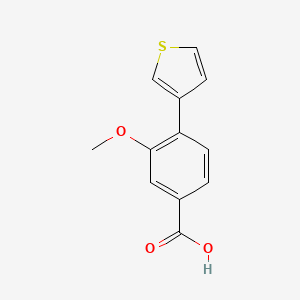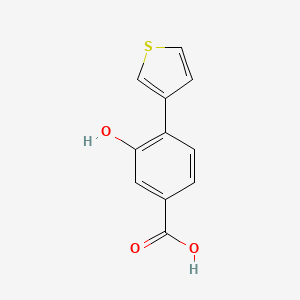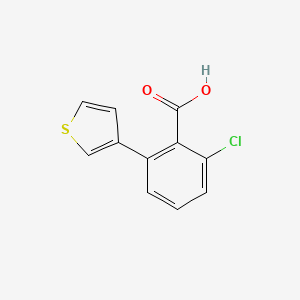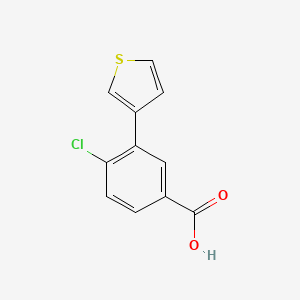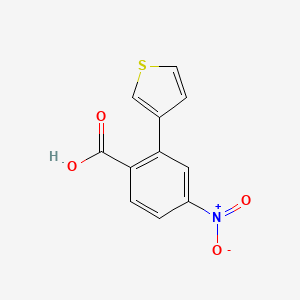
3-(Thiophen-3-yl)-5-trifluoromethylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Thiophen-3-yl)-5-trifluoromethylbenzoic acid (also known as 5-TFMA) is a synthetic organic compound belonging to the class of thiophenes. It is a colorless solid with a melting point of 112-115 °C and a boiling point of 290-292 °C. 5-TFMA is used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a research tool in biochemical and physiological studies. It has been found to have a range of applications in various areas of scientific research, including drug development, cell biology, and biochemistry.
作用机制
The mechanism of action of 5-TFMA is not completely understood. However, it is believed that 5-TFMA acts by inhibiting the activity of certain enzymes involved in the metabolism of drugs. In addition, it is believed that 5-TFMA may act as an agonist or antagonist of certain receptors in the body, which may affect the activity of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFMA have not been extensively studied. However, it has been found to have a range of effects on the body, including the inhibition of certain enzymes involved in the metabolism of drugs, the modulation of certain receptors, and the inhibition of certain proteins and enzymes. In addition, 5-TFMA has been found to have a range of effects on the immune system, including the stimulation of the production of certain cytokines and the regulation of the activity of certain immune cells.
实验室实验的优点和局限性
The advantages of using 5-TFMA in laboratory experiments include its high purity, its relatively low cost, and its ability to be easily synthesized. In addition, 5-TFMA has been found to be a useful tool for studying the effects of various compounds on cell proliferation and differentiation, as well as for studying the structure and function of various proteins and enzymes. However, there are some limitations to using 5-TFMA in laboratory experiments, including its potential to cause adverse effects on the body and its potential to interact with certain drugs.
未来方向
The potential future directions for 5-TFMA research include further studies into its mechanism of action, its effects on the body, and its potential applications in drug development. In addition, further research into its potential to interact with certain drugs, its potential to cause adverse effects on the body, and its potential to be used as a research tool in cell biology and biochemistry is needed. Finally, further research into its potential to be used in the synthesis of novel compounds with potential therapeutic applications is also needed.
合成方法
5-TFMA can be synthesized by several methods, including the reaction of 3-thiophenecarboxaldehyde with trifluoromethanesulfonic anhydride, the reaction of trifluoromethylbenzene with thiophene-3-carbaldehyde, and the reaction of 3-thiophenecarboxylic acid with trifluoromethanesulfonic anhydride. The most common and simplest method is the reaction of 3-thiophenecarboxaldehyde with trifluoromethanesulfonic anhydride. This reaction is carried out in an inert atmosphere and yields a 95% pure product.
科学研究应用
5-TFMA has been used as a research tool in a variety of scientific fields, including drug development, cell biology, and biochemistry. In drug development, 5-TFMA has been found to be a useful tool for the synthesis of novel compounds with potential therapeutic applications. In cell biology, 5-TFMA has been used to study the effects of various compounds on cell proliferation and differentiation. In biochemistry, 5-TFMA has been used to study the structure and function of various proteins and enzymes.
属性
IUPAC Name |
3-thiophen-3-yl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)10-4-8(7-1-2-18-6-7)3-9(5-10)11(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDXOWPOOKQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688580 |
Source


|
| Record name | 3-(Thiophen-3-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-50-4 |
Source


|
| Record name | 3-(Thiophen-3-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


